3'-N-Desmethyl-3'-N-formyl Azithromycin

Description

Definition and Structural Characterization as a Macrolide Derivative

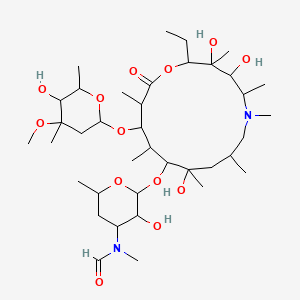

3'-N-Desmethyl-3'-N-formyl Azithromycin (B1666446) is a derivative of azithromycin, a 15-membered ring macrolide antibiotic belonging to the azalide subclass. nih.gov Structurally, it is distinguished from the parent azithromycin molecule by two specific modifications at the 3'-position of the desosamine (B1220255) sugar moiety.

The first modification is the removal of a methyl group from the dimethylamino group at the 3'-position, a process known as N-demethylation. The second is the addition of a formyl group (-CHO) to the resulting secondary amine. This gives rise to the systematic IUPAC name: N-[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide. nih.gov

The table below provides a summary of the key chemical identifiers for this compound.

| Property | Value |

| Molecular Formula | C38H70N2O13 toku-e.com |

| Molecular Weight | 762.97 g/mol toku-e.com |

| CAS Number | 612069-28-0 toku-e.comchemicalbook.com |

| Synonyms | Azithromycin Impurity F, Azithromycin Related Compound F (USP) nih.govsynthinkchemicals.com |

Classification as an Azithromycin Impurity and Related Compound

3'-N-Desmethyl-3'-N-formyl Azithromycin is officially recognized as a specified impurity of azithromycin by major pharmacopoeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), where it is designated as "Azithromycin Impurity F". nih.govlgcstandards.com The presence of such impurities in pharmaceutical preparations is carefully monitored and controlled to ensure the quality, safety, and consistency of the final drug product.

This compound can arise as both a synthesis-related impurity and a degradation product. A patented method describes its synthesis, which involves the formylation of a demethylated azithromycin precursor. google.com This indicates that it can be formed during the manufacturing process of azithromycin. Additionally, its identification in stability studies of azithromycin suggests it can also be a degradation product, forming over time under certain storage conditions.

Academic Significance and Research Relevance in Macrolide Antibiotic Studies

The academic significance of this compound lies primarily in its role as a marker for the quality and stability of azithromycin. The study of such impurities is crucial for several reasons:

Quality Control: The development of robust analytical methods to detect and quantify this impurity is essential for pharmaceutical manufacturers to comply with regulatory standards. synzeal.com High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. The availability of a high-purity reference standard of this compound is critical for the validation of these analytical methods. google.com

Understanding Degradation Pathways: Investigating the formation of this and other impurities provides valuable insights into the degradation pathways of azithromycin. This knowledge is instrumental in developing stable formulations and defining appropriate storage conditions to minimize the degradation of the active pharmaceutical ingredient.

Toxicological Assessment: It is imperative to assess the biological activity and potential toxicity of impurities. A recent study investigated the potential for various azithromycin impurities, including Impurity F, to induce hepatotoxicity. The study found that while some impurities significantly upregulated the expression of the c-fos gene (an early marker of cellular stress) in liver cells, this compound (Impurity F) did not show this effect. This type of research is vital for establishing safe limits for impurities in the final drug product.

Structure-Activity Relationship (SAR) Studies: While this particular impurity may not have desirable antibiotic properties, its study contributes to the broader understanding of the structure-activity relationships of macrolide antibiotics. By understanding how modifications to the azithromycin structure affect its activity and stability, researchers can design new and improved macrolide derivatives.

Properties

Molecular Formula |

C38H70N2O13 |

|---|---|

Molecular Weight |

763.0 g/mol |

IUPAC Name |

N-[2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide |

InChI |

InChI=1S/C38H70N2O13/c1-14-27-38(10,47)31(43)24(6)39(11)18-20(2)16-36(8,46)33(53-35-29(42)26(40(12)19-41)15-21(3)49-35)22(4)30(23(5)34(45)51-27)52-28-17-37(9,48-13)32(44)25(7)50-28/h19-33,35,42-44,46-47H,14-18H2,1-13H3 |

InChI Key |

QNGDWLRYIAHQGP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C=O)O)(C)O)C)C)C)O)(C)O |

Origin of Product |

United States |

Synthesis and Chemical Transformations of 3 N Desmethyl 3 N Formyl Azithromycin

Synthetic Pathways for 3'-N-Desmethyl-3'-N-formyl Azithromycin (B1666446)

The synthesis of 3'-N-Desmethyl-3'-N-formyl Azithromycin is primarily achieved through a sequential process involving the demethylation of Azithromycin followed by a formylation reaction. bit.edu.cnresearchgate.net This compound is recognized as Impurity F in the context of Azithromycin production. google.comusp.org

Demethylation Strategies

The initial step in the synthesis is the removal of a methyl group from the 3'-dimethylamino group of Azithromycin. bit.edu.cnresearchgate.net This reaction yields the crucial intermediate, 3'-N-demethylazithromycin, which itself is a known impurity of Azithromycin. bit.edu.cn One documented method involves the use of iodine in a methanol (B129727) solution with potassium carbonate to facilitate the demethylation. google.com The reaction progress is monitored to ensure the successful conversion of the starting material.

Table 1: Example Conditions for Demethylation of Azithromycin This table is interactive. You can sort and filter the data.

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | Azithromycin | google.com |

| Reagent | Iodine (I₂) | google.com |

| Base | Potassium Carbonate (K₂CO₃) | google.com |

| Solvent | Methanol | google.com |

| Molar Ratio (Azithromycin:Iodine) | 1 : 1.8 to 2.2 | google.com |

| Molar Ratio (Azithromycin:Base) | 1 : 0.8 to 1.2 | google.com |

| Product | 3'-N-demethylazithromycin | bit.edu.cnresearchgate.net |

Formylation Reactions

Following demethylation, the resulting 3'-N-demethylazithromycin serves as the precursor for the formylation step. bit.edu.cn This reaction introduces a formyl group (-CHO) onto the newly created secondary amine at the 3'-position, yielding this compound. bit.edu.cnresearchgate.net A common method for this transformation is the reaction of the demethylated intermediate with a formylating agent such as ethyl formate. google.com The reaction is typically performed under reflux conditions to achieve a high yield of the desired product. google.com Optimization of these reaction conditions is crucial for obtaining a high-quality and high-yield product. bit.edu.cnresearchgate.net

Table 2: Example Conditions for Formylation of 3'-N-demethylazithromycin This table is interactive. You can sort and filter the data.

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 3'-N-demethylazithromycin | bit.edu.cngoogle.com |

| Reagent | Ethyl Formate | google.com |

| Solvent | Triethylamine (B128534) | google.com |

| Temperature | Reflux (approx. 80 °C) | google.com |

| Reaction Time | 4-6 hours | google.com |

| Product | this compound | google.com |

Isolation and Purification Methodologies for Synthetic Products

The purity of the final compound is critical, especially when it is used as a reference standard for quality control in pharmaceutical production. google.comsynthinkchemicals.com After synthesis, the crude this compound is subjected to rigorous purification processes. Chromatographic separation, particularly High-Performance Liquid Chromatography (HPLC), is a key technique for isolating the product from unreacted intermediates and other byproducts. bit.edu.cnresearchgate.netgoogle.com The purity of the final product can exceed 99.5% with these methods. google.com

Further purification can be achieved through crystallization or recrystallization. ub.edu For Azithromycin and its derivatives, solvents such as acetone (B3395972) are used to dissolve the crude product, which can then be recrystallized to obtain a higher purity solid. google.comub.edu Stepwise crystallization from a mixture of a lower alcohol (like methanol or ethanol) and water is another effective method for purifying Azithromycin, which can be adapted for its derivatives to remove degradation products and isomers. google.comgoogle.com

Table 3: Purification Techniques for Azithromycin Derivatives This table is interactive. You can sort and filter the data.

| Technique | Description | Relevant Parameters | Source |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | A chromatographic method used to separate, identify, and quantify each component in a mixture. | Column: C18; Eluent: Acetonitrile/Phosphate (B84403) Buffer; Detection: UV at 210 nm | bit.edu.cngoogle.comgoogle.com |

| Crystallization | A process for solidifying a pure substance from a solution. | Solvent: Acetone; Temperature: Cooled from room temp to 0-5 °C | google.comub.edu |

| Stepwise Crystallization | Involves dissolving the compound in an alcohol and adding water in steps to induce crystallization. | Solvents: Methanol/Water or Ethanol/Water; Temperature: ~30 °C | google.comgoogle.com |

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is influenced by the various functional groups present in its complex macrolide structure.

Hydrolytic Degradation Pathways

Like its parent compound, Azithromycin, this compound is susceptible to hydrolysis, particularly under acidic conditions. researchgate.net The glycosidic bonds linking the desosamine (B1220255) and cladinose (B132029) sugars to the aglycone core are potential sites for cleavage. Acid-catalyzed hydrolysis can lead to the loss of these sugar moieties. researchgate.net Furthermore, the formamide (B127407) group (N-formyl) introduced at the 3'-position is also prone to hydrolysis, which would revert the compound back to 3'-N-demethylazithromycin. The stability of macrolides is known to be pH-dependent. researchgate.net

Redox Reactions and Functional Group Interconversions

The redox chemistry of Azithromycin and its derivatives has been a subject of investigation, partly to understand oxidative metabolic pathways. nih.govdocumentsdelivered.com Electrochemical studies show that Azithromycin can undergo anodic oxidation at its amine groups. nih.govdocumentsdelivered.comresearchgate.net This oxidation can lead to products of demethylation. nih.gov It is conceivable that the secondary amine in the 3'-N-demethyl intermediate and the tertiary amine in the macrolactone ring of this compound could also be susceptible to oxidation. Oxidative stress has been shown to induce changes in retinal glia, and Azithromycin can inhibit this process, highlighting its interaction with reactive oxygen species (ROS). acs.org

Functional group interconversions can also occur. For instance, oxidation of the exocyclic amine group is a known degradation pathway for Azithromycin, especially when exposed to elevated temperatures or oxidizing agents. google.com This suggests that the nitrogen-containing functional groups in this compound are key sites for chemical reactivity and potential derivatization.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3'-N-demethylazithromycin |

| Acetonitrile |

| Acetone |

| Azithromycin |

| Azithromycin B |

| Cladinose |

| Desosamine |

| Ethanol |

| Ethyl Formate |

| Iodine |

| Methanol |

| Potassium Carbonate |

Acylation Reactions of Hydroxyl Moieties

The azalide scaffold of azithromycin and its derivatives, including this compound, possesses several hydroxyl groups that can be targeted for chemical modification through acylation. These reactions allow for the synthesis of a wide variety of ester and carbamate (B1207046) derivatives. nih.gov The primary sites for these transformations are the hydroxyl groups on the desosamine and cladinose sugars, as well as those on the macrolactone ring itself.

Research into the acylation of the parent compound, azithromycin, provides a framework for understanding the potential reactivity of these functional groups on its derivatives. The hydroxyl group at the C-2′ position of the desosamine sugar is generally recognized as the most reactive site for acylation on 14- and 15-membered macrolides. nih.gov

Detailed research findings on the acylation of azithromycin, which are illustrative of the reactions applicable to its derivatives, include:

Acetylation of the 2'-Hydroxyl Group: The 2'-hydroxy group of the desosamine residue can be selectively acylated. For instance, treatment of azithromycin with acetic anhydride (B1165640) in the presence of triethylamine (NEt₃) in dichloromethane (B109758) (DCM) yields 2'-O-acetylazithromycin. nih.gov This reaction specifically targets the most reactive hydroxyl group, leaving others intact under controlled conditions. nih.gov

Thionocarbonate Formation at the 2'-Position: The 2'-hydroxyl group can also react with other acylating agents. Its reaction with O-phenyl chlorothionoformate in toluene, using sodium hydrogen carbonate as a base, produces the 2'-phenylthiocarbonate derivative. nih.gov This modification serves as an intermediate for further chemical transformations, such as deoxygenation. nih.gov

Modifications at the 4''- and 11,12-Positions: Following the initial acylation of the 2'-hydroxyl group, further modifications can be achieved at other hydroxyl sites. For example, after forming 2'-acetylazithromycin, subsequent reaction with N,N'-carbonyldiimidazole (CDI) can lead to carbamoylation at the 4''-position of the cladinose sugar and the simultaneous formation of a cyclic carbonate across the 11- and 12-hydroxyl groups of the macrolactone ring. nih.gov

These examples demonstrate that the hydroxyl moieties on the azithromycin framework are versatile handles for introducing a range of acyl groups, leading to the creation of diverse derivatives such as esters and carbamates. nih.gov The specific reaction conditions can be tuned to target different hydroxyl groups, with the 2'-OH being the most common initial site of modification. nih.govnih.gov

The table below summarizes key acylation reactions performed on the hydroxyl groups of the parent azithromycin scaffold.

Table 1: Representative Acylation Reactions of Azithromycin Hydroxyl Moieties

| Starting Material | Hydroxyl Position(s) | Reagents and Conditions | Product |

|---|---|---|---|

| Azithromycin | 2'-OH | Acetic anhydride, NEt₃, DCM, room temperature | 2'-O-acetylazithromycin nih.gov |

| Azithromycin | 2'-OH | O-phenyl chlorothionoformate, NaHCO₃, toluene, 60 °C | 2'-O-(phenoxythiocarbonyl)azithromycin nih.gov |

Biological Activities and Mechanistic Studies of 3 N Desmethyl 3 N Formyl Azithromycin

Antimicrobial Spectrum and Efficacy in vitro

The antimicrobial activity of macrolide antibiotics is a cornerstone of their therapeutic use. The structural modifications in derivatives like 3'-N-Desmethyl-3'-N-formyl Azithromycin (B1666446) are intended to alter or enhance their efficacy and pharmacokinetic properties. biosynth.com

Macrolide antibiotics, the class to which this compound belongs, are known to be effective against a range of Gram-positive bacteria. mdpi.com The parent compound, Azithromycin, is effective against pyogenic bacteria and has demonstrated efficacy against Gram-positive cocci such as Staphylococcus aureus, streptococcal group A, enterococci, and pneumococci. mdpi.comnih.gov As a derivative, 3'-N-Desmethyl-3'-N-formyl Azithromycin is anticipated to exhibit activity within this spectrum, although specific minimum inhibitory concentration (MIC) data against these organisms are not detailed in the surveyed literature. The primary utility of this specific derivative is noted in scientific research for exploring new avenues to treat bacterial infections, particularly those caused by resistant strains. biosynth.com

| General Macrolide Activity Against Gram-Positive Bacteria |

| Staphylococcus aureus |

| Streptococcal Group A |

| Enterococci |

| Pneumococci |

| This table represents the general spectrum of the parent macrolide class; specific data for this compound is limited. |

This compound is a semi-synthetic derivative created through the chemical modification of Azithromycin. biosynth.com Such modifications are generally aimed at improving binding affinity, enhancing specificity, and altering pharmacokinetic properties compared to the parent compound. biosynth.com However, specific quantitative studies directly comparing the in-vitro efficacy (e.g., MIC values) of this compound against that of Azithromycin were not available in the reviewed literature. It is identified as an impurity and degradation product of Azithromycin. cymitquimica.comchemicalbook.com

Molecular Mechanism of Action

The mechanism of action for this compound is consistent with that of other macrolide antibiotics, targeting the fundamental process of protein biosynthesis in bacteria. biosynth.commdpi.com

The primary mode of action for this compound involves the potent inhibition of bacterial protein synthesis. biosynth.com Like its parent compound, it interferes with this crucial cellular process, which ultimately suppresses bacterial growth and propagation. biosynth.comnih.gov This action is generally considered bacteriostatic at lower concentrations, meaning it halts bacterial growth, but can become bactericidal at higher concentrations. mdpi.comyoutube.com

This inhibition of protein synthesis is achieved by the compound binding to the large 50S subunit of the bacterial ribosome. biosynth.commdpi.com Specifically, macrolides bind to the 23S rRNA component within a region of the 50S subunit that defines the ribosomal exit tunnel. mdpi.comdrugbank.comnih.gov This interaction is reversible and characterized by a strong affinity for the bacterial ribosome, which is consistent with the broad-spectrum activity of these antibiotics. mdpi.comdrugbank.com The binding site is located near the peptidyl transferase center, a critical area for peptide bond formation. mdpi.com

By binding within the nascent peptide exit tunnel of the ribosome, this compound physically obstructs the path of newly synthesized (nascent) polypeptide chains. mdpi.comyoutube.comcipsm.de This blockage prevents the elongation of the peptide chain, effectively halting protein production. mdpi.comyoutube.com The interference with protein elongation leads to the dissociation of peptidyl-tRNAs from the ribosome, which disrupts the entire process and leads to the suppression of bacterial growth and propagation. biosynth.commdpi.com

| Summary of Molecular Mechanism | Description | References |

| Primary Target | Bacterial Ribosome | biosynth.commdpi.com |

| Specific Subunit | 50S Ribosomal Subunit | biosynth.commdpi.comdrugbank.comnih.gov |

| Binding Site | 23S rRNA at the nascent peptide exit tunnel | mdpi.comcipsm.de |

| Molecular Effect | Inhibition of protein synthesis | biosynth.comnih.govnih.gov |

| Cellular Outcome | Blocks protein elongation, suppressing bacterial growth | mdpi.comyoutube.com |

Interactions with Biological Molecules and Synergistic Effects

While extensive research is available for the parent compound, azithromycin, specific data on the biological interactions and synergistic properties of its derivative, this compound, are not widely documented in publicly available scientific literature. This compound is primarily known as an impurity of azithromycin, designated as Azithromycin Impurity F. toku-e.comlgcstandards.com The structural modifications, specifically the N-demethylation and N-formylation at the 3'-position of the desosamine (B1220255) sugar, may influence its interactions with biological targets and other antimicrobial agents. biosynth.com

Protein Binding Studies

Specific studies detailing the plasma protein binding of this compound are not readily found in the current body of scientific literature. For the parent compound, azithromycin, serum protein binding is known to be concentration-dependent, decreasing from approximately 50% at a concentration of 0.02 mg/L to 12% at 0.5 mg/L. nih.gov This characteristic is significant as only the unbound fraction of a drug is typically active and available to distribute into tissues. The alteration of the amine group on the desosamine sugar in this compound could theoretically alter its binding affinity to plasma proteins like albumin, but without specific experimental data, any statement on the degree of binding would be speculative.

Table 1: Protein Binding of Related Compounds

| Compound | Protein Binding (%) | Concentration (mg/L) | Source |

| Azithromycin | ~50% | 0.02 | nih.gov |

| Azithromycin | 12% | 0.5 | nih.gov |

| This compound | Data not available | N/A |

This table is provided for comparative context. Specific protein binding data for this compound is not available in the reviewed literature.

Synergistic Effects with Co-Administered Antimicrobials

There is a lack of specific research on the synergistic effects of this compound when co-administered with other antimicrobials. The parent drug, azithromycin, has been studied in combination with various antibiotics, showing potential synergistic activity that could enhance efficacy against resistant bacterial strains. google.com For instance, the mechanism of action for azithromycin and its derivatives involves binding to the 50S ribosomal subunit of bacteria, which inhibits protein synthesis. toku-e.combiosynth.com It is plausible that this mechanism could complement the actions of other antimicrobial classes. However, without dedicated studies on this compound, it is not possible to definitively state its synergistic potential or provide quantitative data. A patent for macrolide compounds does mention the possibility of synergistic effects for derivatives like azithromycin impurity F, but does not provide specific experimental data. google.com

Table 2: Synergistic Effects of Related Compounds

| Compound Combination | Target Organism(s) | Observed Effect | Source |

| Azithromycin + Other Antimicrobials | Various Bacteria | Potential for Synergy | google.com |

| This compound + Other Antimicrobials | Data not available | N/A |

This table illustrates the general principle of synergy for the parent compound. Specific data for this compound is not available in the reviewed literature.

Metabolism and Biotransformation of 3 N Desmethyl 3 N Formyl Azithromycin

Identification of Metabolic Pathways in vitro

The biotransformation of drug molecules is broadly categorized into Phase I and Phase II metabolic reactions. These processes work in concert to detoxify and facilitate the excretion of foreign compounds from the body.

Phase I Metabolic Reactions

Phase I reactions typically involve the introduction or unmasking of functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH), through oxidation, reduction, or hydrolysis. These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues. researchgate.net

For macrolide antibiotics, a common Phase I metabolic pathway is N-demethylation. nih.gov In the case of 3'-N-Desmethyl-3'-N-formyl Azithromycin (B1666446), the chemical structure indicates that it has already undergone N-demethylation from the parent azithromycin molecule, followed by N-formylation. Further Phase I metabolism could potentially involve hydroxylation of the macrolide ring or other oxidative transformations.

An in vitro study investigating the hepatotoxicity of various azithromycin impurities predicted that 3'-N-Desmethyl-3'-N-formyl Azithromycin (referred to as impurity F) is likely to be metabolized by the CYP3A4 isozyme. nih.gov This prediction is consistent with the known role of CYP3A4 in the metabolism of many macrolide antibiotics. nih.govresearchgate.net The oxidative metabolism of macrolides can lead to the formation of various metabolites. nih.gov

Phase II Metabolic Reactions (Conjugation)

Phase II metabolic reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione. drughunter.com These conjugation reactions significantly increase the water solubility of the compound, facilitating its elimination from the body, primarily through urine or bile. drughunter.com

Enzymatic Transformation Processes and Enzyme Systems Involved

The primary enzyme system implicated in the Phase I metabolism of many drugs, including macrolides, is the cytochrome P450 system. nih.goveurekaselect.com As mentioned, in vitro predictions suggest that CYP3A4 is the key enzyme involved in the biotransformation of this compound. nih.gov While azithromycin itself is considered a weak inhibitor of CYP3A4 compared to other macrolides like erythromycin (B1671065) and clarithromycin, its metabolites may still be substrates for this enzyme. nih.govresearchgate.net

The enzymes responsible for Phase II conjugation reactions are transferases, such as UDP-glucuronosyltransferases (UGTs) for glucuronidation and sulfotransferases (SULTs) for sulfation. drughunter.com The specific isoforms of these enzymes that might be involved in the conjugation of this compound have not been experimentally determined.

Pharmacokinetic Considerations in Preclinical Models

Pharmacokinetic studies in preclinical models, such as rats, are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. While specific pharmacokinetic data for this compound is limited, information on the parent drug, azithromycin, in rats can provide a comparative baseline.

Azithromycin exhibits rapid and extensive tissue distribution in rats, with tissue concentrations often exceeding those in plasma. nih.gov It has a long elimination half-life in these models. nih.gov A study on azithromycin impurities predicted that this compound has a high lipophilicity, suggesting good membrane permeability and potential for oral absorption. nih.gov The same study also predicted a high volume of distribution at steady state (VDss), indicating a tendency for accumulation in tissues. nih.gov

Predicted ADMET Properties of this compound

| Parameter | Predicted Value/Characteristic | Implication |

|---|---|---|

| LogP | High | High lipophilicity, good membrane permeability |

| Caco-2 Permeability | Predicted to be good | Potential for good oral absorption |

| VDss | High | Inclination to accumulate in tissues |

| Metabolism | Likely metabolized by CYP3A4 | Primary route of Phase I biotransformation |

Data derived from an in vitro study on azithromycin impurities. nih.gov

It is important to note that these are predictions and require confirmation through dedicated in vivo pharmacokinetic studies in preclinical models to determine key parameters such as bioavailability, clearance, volume of distribution, and elimination half-life for this compound.

Analytical Methodologies for 3 N Desmethyl 3 N Formyl Azithromycin

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are central to the separation and quantification of 3'-N-Desmethyl-3'-N-formyl Azithromycin (B1666446) from the bulk drug and its other related substances. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development and validation of HPLC methods are crucial for the routine quality control of Azithromycin, ensuring that the levels of impurities like 3'-N-Desmethyl-3'-N-formyl Azithromycin are within acceptable limits. Several reversed-phase HPLC (RP-HPLC) methods with UV detection have been developed for the analysis of Azithromycin and its related compounds. lgcstandards.comoup.comnih.gov

A common approach involves using a C18 stationary phase with a mobile phase consisting of a buffer and an organic modifier. oup.comresearchgate.net For instance, a validated isocratic method utilizes a mobile phase of phosphate (B84403) buffer and methanol (B129727) (20:80 v/v) with UV detection at 210 nm. researchgate.net The selection of a suitable UV wavelength is critical, with 210 nm often chosen to achieve high sensitivity for Azithromycin and its impurities due to their poor UV absorption at higher wavelengths. oup.comnih.gov Method validation is performed according to the requirements of pharmacopoeias like the United States Pharmacopeia (USP) and guidelines from the International Council for Harmonisation (ICH), assessing parameters such as accuracy, precision, specificity, linearity, and range. oup.comnih.gov

The European Pharmacopoeia (EP) monograph for Azithromycin outlines a specific gradient HPLC method for the determination of its impurities, including Impurity F (this compound). drugfuture.com The method specifies a C18 column and UV detection at 210 nm. drugfuture.com The relative retention time for impurity F is about 0.51 with respect to Azithromycin. drugfuture.com

Below is a table summarizing typical HPLC method parameters for the analysis of Azithromycin and its impurities.

| Parameter | Typical Value/Condition | Source(s) |

| Stationary Phase | Reversed-phase C18, 5 µm, 25 cm x 4.6 mm | researchgate.net |

| Mobile Phase | Isocratic mixture of phosphate buffer (pH 7.5) and methanol (20:80, v/v) | researchgate.net |

| Flow Rate | 1.0 - 2.0 mL/min | researchgate.netnih.gov |

| Column Temperature | 50°C | researchgate.net |

| Detection | UV at 210 nm | oup.comresearchgate.netdrugfuture.com |

| Injection Volume | 20 µL | researchgate.net |

Validation studies for such methods have demonstrated good linearity, with correlation coefficients (r²) typically exceeding 0.999. clearsynth.com The accuracy is often found to be within 99.5% to 101.3%, and the precision, expressed as the relative standard deviation (RSD), is generally below 1.5%. oup.comresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are established to ensure the method is sensitive enough for the detection of impurities at specified levels. oup.comantecscientific.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the identification and structural elucidation of impurities, including this compound. researchgate.net This hyphenated technique offers high selectivity and sensitivity, allowing for the detection of trace-level impurities and providing valuable structural information without the need for extensive isolation and purification procedures. researchgate.net

In LC-MS analysis of Azithromycin and its related substances, electrospray ionization (ESI) in the positive ion mode is commonly employed. nih.gov The mass spectrometer can be operated in full-scan mode to detect all ions within a specific mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for targeted analysis of specific impurities. nih.gov

The mass spectrum of this compound would be expected to show a protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight of 762.97 g/mol . toku-e.com Tandem mass spectrometry (MS/MS) experiments involve the selection and fragmentation of the precursor ion to generate product ions. The fragmentation pattern provides characteristic structural information. For macrolide antibiotics like Azithromycin and its derivatives, common fragmentation pathways involve the sequential loss of the sugar moieties. researchgate.netmdpi.com For instance, the fragmentation of the parent Azithromycin molecule ([M+H]⁺ at m/z 749) often shows product ions at m/z 591 and 434, corresponding to the loss of the desosamine (B1220255) and cladinose (B132029) sugars, respectively. researchgate.net A similar fragmentation pattern would be expected for this compound, aiding in its identification. One study identified N-demethyl-N-formylazithromycin A at an m/z of 763. informahealthcare.com

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Source(s) |

| Azithromycin | C38H72N2O12 | 748.98 | 749.5 | 591.45 | nih.gov |

| This compound | C38H70N2O13 | 762.97 | 763.0 | Not explicitly detailed, but expected to follow similar fragmentation pathways. | toku-e.comnih.gov |

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Alongside chromatographic techniques, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are vital for the definitive structural elucidation and purity assessment of this compound. These techniques are often used in conjunction with mass spectrometry to provide a comprehensive characterization of the impurity.

NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the chemical structure of a molecule. The synthesis and structural identification of 3'-N-Desmethyl-3'-N-formylazithromycin have been confirmed using ¹H-NMR and MS. chemicalbook.com While detailed spectral data for this specific impurity is not widely published in the public domain, the spectra would be compared to that of Azithromycin to identify key differences, such as the absence of the N-methyl signal and the presence of signals corresponding to the N-formyl group.

Infrared (IR) spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of the lactone and formyl groups, and ether (C-O-C) linkages, similar to the parent Azithromycin molecule. nih.gov

Applications as a Reference Standard in Pharmaceutical Quality Control

Reference standards are highly characterized materials that are used as a benchmark for the quality and purity of pharmaceutical substances. synzeal.com this compound, available as a certified reference material, plays a crucial role in the quality control of Azithromycin formulations. toku-e.comsynzeal.com

Purity and Quality Assurance of Azithromycin Formulations

The presence of impurities in pharmaceutical products, even at low levels, can affect their safety and efficacy. Therefore, regulatory authorities require stringent control over the impurity profile of APIs and their finished formulations. nih.govlgcstandards.com The reference standard for this compound is used to:

Identify and quantify this specific impurity in batches of Azithromycin raw material and finished products using HPLC. synzeal.com

Validate analytical methods by demonstrating the method's specificity, linearity, accuracy, and precision for this impurity. synzeal.com

Perform stability studies to monitor the formation of this impurity over time under various storage conditions. researchgate.net

By comparing the response of the impurity in a test sample to the response of the certified reference standard, a precise and accurate quantification can be achieved, ensuring that the level of this compound does not exceed the limits set by pharmacopoeias and regulatory bodies. antecscientific.com

Traceability against Pharmacopeial Standards (e.g., USP, EP)

This compound is recognized as a specified impurity in major pharmacopoeias. In the United States Pharmacopeia (USP) , it is listed as Azithromycin Related Compound F . sigmaaldrich.comuspnf.comusp.org The USP provides a reference standard for this compound, which is used in the official monograph for Azithromycin and its dosage forms. sigmaaldrich.com

Similarly, the European Pharmacopoeia (EP) lists this compound as Azithromycin Impurity F . drugfuture.comsynzeal.com The EP monograph for Azithromycin specifies the use of a reference standard for this impurity for system suitability and identification purposes. drugfuture.com The use of these official pharmacopoeial reference standards ensures the traceability and consistency of analytical results across different laboratories and manufacturers worldwide. edqm.eu Secondary standards used in routine testing must demonstrate traceability to these primary pharmacopoeial standards. edqm.eu

| Pharmacopoeia | Impurity Designation | Use of Reference Standard |

| United States Pharmacopeia (USP) | Azithromycin Related Compound F | Specified for quality tests and assays in USP monographs for Azithromycin and its formulations. sigmaaldrich.comuspnf.com |

| European Pharmacopoeia (EP) | Azithromycin Impurity F | Used for peak identification and system suitability in the official test for related substances. drugfuture.com |

Role of 3 N Desmethyl 3 N Formyl Azithromycin in Contemporary Antibiotic Research and Development

Contribution to Understanding Antibiotic Resistance Mechanisms

3'-N-Desmethyl-3'-N-formyl Azithromycin (B1666446) is utilized in scientific research to explore new strategies for treating bacterial infections, particularly those caused by strains resistant to conventional macrolides. biosynth.com The emergence of resistance is a major challenge in medicine, often stemming from mechanisms such as drug efflux pumps that expel the antibiotic from the bacterial cell or mutations in the bacterial ribosome that prevent the drug from binding effectively. nih.gov

Research involving this derivative helps to probe these resistance mechanisms. biosynth.com By modifying the structure of azithromycin—specifically by removing a methyl group and adding a formyl group at the 3'-N position—scientists can study how these changes affect the antibiotic's interaction with resistant bacteria. biosynth.com For instance, these studies can help determine if the modified structure is less susceptible to efflux pumps or if it can bind more effectively to mutated ribosomes. This line of inquiry is essential for understanding the structural requirements to overcome established resistance and for designing new antibiotics that can evade these bacterial defenses. biosynth.combiosynth.com The compound's mode of action involves binding to the 50S ribosomal subunit to inhibit protein synthesis, and its chemical modifications are aimed at enhancing this binding affinity and efficacy against resistant strains. biosynth.com

Implications for Macrolide Antibiotic Degradation and Stability Studies

3'-N-Desmethyl-3'-N-formyl Azithromycin is recognized as a degradation product of azithromycin. cymitquimica.comchemicalbook.com The stability of an antibiotic is a critical factor, as degradation can lead to a loss of potency and the formation of potentially undesirable impurities. Macrolide antibiotics, in particular, can be susceptible to degradation under certain conditions, such as in an acidic environment. google.com

The study of azithromycin's degradation kinetics reveals that the process often follows pseudo-first-order kinetics, with maximum stability observed around pH 6.3. researchgate.net As a known impurity, this compound (also identified as Azithromycin EP Impurity F or M) serves as a crucial reference marker in the analysis of azithromycin and its pharmaceutical formulations. clearsynth.comnih.gov Its availability allows for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), to accurately detect and quantify impurities in commercial batches of azithromycin. google.comclearsynth.com This ensures the quality, safety, and efficacy of the final drug product by monitoring its stability and controlling the levels of degradation products.

Significance in the Development of Novel Macrolide Derivatives and Analogs

In the quest for new and more effective antibiotics, this compound and its precursors are valuable components. The synthesis of this compound is often part of a broader research program aimed at creating a library of new macrolide derivatives. bit.edu.cnresearchgate.net Its direct precursor, 3'-N-demethylazithromycin, is itself an impurity of azithromycin that can be used as a starting material for synthesizing other derivatives. bit.edu.cnresearchgate.net

This derivative is of significant interest in the development of next-generation antibiotics designed to overcome resistance in pathogenic bacteria. biosynth.com By creating and testing a series of structurally related compounds, researchers can systematically explore how different chemical modifications impact antimicrobial efficacy and pharmacokinetic properties. biosynth.com This process of generating analogs helps to build a comprehensive understanding of which parts of the macrolide structure can be altered to enhance activity against resistant pathogens, improve stability, or modify other pharmacological characteristics.

Investigation of Structure-Activity Relationships within Macrolide Antibiotics

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. These investigations aim to correlate the specific three-dimensional structure of a molecule with its biological activity. For macrolide antibiotics, key sites for chemical modification include the lactone ring and the attached deoxy sugars. service.gov.uk

The compound this compound represents a specific set of modifications at the 3'-position of the desosamine (B1220255) sugar. SAR studies involving this molecule focus on how the absence of the N-methyl group and the presence of an N-formyl group influence its ability to bind to its target, the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis. biosynth.com By comparing the antimicrobial activity of this derivative against that of the parent compound, azithromycin, and other analogs, researchers can deduce the importance of these specific functional groups for antibacterial potency. nih.gov This knowledge is critical for the rational design of future macrolide antibiotics, guiding chemists on which modifications are likely to produce compounds with superior activity, particularly against drug-resistant bacterial strains. biosynth.comservice.gov.uk

Data Tables

Table 1: Chemical Properties of this compound and a Related Derivative

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 612069-28-0 | C₃₈H₇₀N₂O₁₃ | 762.97 / 763.0 |

| 3'-N,N-Di(desmethyl)-3'-N-formyl Azithromycin | 765927-71-7 | C₃₇H₆₈N₂O₁₃ | 748.94 |

Data sourced from references biosynth.comcymitquimica.comnih.govusp.org

Q & A

Basic Research Questions

Q. How is 3'-N-Desmethyl-3'-N-formyl Azithromycin identified and quantified in azithromycin formulations?

- Methodology : Use reversed-phase high-performance liquid chromatography (HPLC) with UV detection at 210 nm. The compound is identified by its relative retention time (RRT) compared to azithromycin. For example, RRT values range from 0.26 to 0.38 depending on column type and mobile phase composition (e.g., acetonitrile-phosphate buffer gradient) . Quantification employs USP reference standards (e.g., USP N-Demethylazithromycin RS) with relative response factors (RRF) adjusted for structural differences (RRF = 1.7–4.1) .

Q. What are the pharmacopeial limits for this compound in azithromycin drug substances?

- Regulatory Standards : The United States Pharmacopeia (USP) specifies a maximum limit of 0.5% (w/w) for this impurity. Co-eluting rotamers (RRT 0.34 and 0.37) are collectively capped at 0.3% . These thresholds ensure compliance with International Council for Harmonisation (ICH) guidelines on impurities in pharmaceuticals.

Q. What reference materials are available for analytical method validation?

- Key Resources : USP provides certified reference standards (e.g., MM1075.03-0025, CAS 612069-28-0) for method calibration. These materials are critical for establishing specificity, accuracy, and precision during validation .

Advanced Research Questions

Q. How can co-elution challenges between this compound rotamers and other impurities be resolved?

- Optimization Strategies :

- Column Selection : Use C18 columns with sub-2 µm particle size to enhance resolution .

- Mobile Phase Adjustments : Modify pH (e.g., phosphate buffer at pH 8.0) or gradient steepness to separate rotamers (RRT 0.34 vs. 0.37) .

- Peak Integration : Apply orthogonal detectors (e.g., mass spectrometry) to confirm peak purity when UV overlap occurs .

Q. Why do relative retention times (RRT) for this impurity vary across studies, and how can discrepancies be addressed?

- Root Causes : Variability arises from differences in column chemistry (e.g., end-capped vs. non-end-capped C18), temperature (±2°C fluctuations), and mobile phase ionic strength .

- Mitigation : Standardize chromatographic conditions using USP-defined parameters (e.g., 1500 theoretical plates for azithromycin peaks) and cross-validate methods with inter-laboratory studies .

Q. What are the implications of the N-formyl group on detection sensitivity and bioactivity?

- Analytical Impact : The N-formyl moiety increases hydrophobicity, elevating RRT but may reduce UV absorbance at 210 nm due to electronic effects, necessitating RRF adjustments (e.g., RRF = 1.8–4.1) .

- Biological Considerations : Structural similarity to mitochondrial N-formyl peptides raises hypotheses about unintended interactions with formyl peptide receptor 1 (FPR1), potentially interfering with neutrophil chemotaxis assays. Preliminary in vitro models suggest competitive binding studies are needed to assess this risk .

Q. How can researchers validate analytical methods for this impurity in complex matrices (e.g., degraded formulations)?

- Validation Protocol :

- Specificity : Spike degraded samples (e.g., heat/acid-stressed azithromycin) to confirm no interference from degradation products .

- Accuracy/Precision : Perform spike-recovery experiments (80–120% range) with ≤5% RSD for intraday/interday precision .

- Robustness : Test method stability under varied flow rates (±0.1 mL/min) and column temperatures .

Data Contradiction Analysis

Q. How should conflicting RRT values (e.g., 0.26 vs. 0.38) in published chromatographic methods be reconciled?

- Resolution : Cross-reference method parameters (e.g., uses a phosphate buffer at pH 7.0, while employs pH 8.0). Adjust RRT thresholds based on in-house column performance and confirm with USP system suitability criteria (e.g., resolution ≥1.5 between desosaminylazithromycin and N-demethylazithromycin) .

Tables for Key Analytical Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Relative Retention Time (RRT) | 0.26–0.38 (vs. azithromycin) | |

| Relative Response Factor (RRF) | 1.7–4.1 | |

| USP Impurity Limit | ≤0.5% (w/w) | |

| Column Efficiency | ≥1500 theoretical plates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.